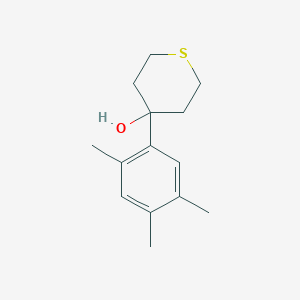

4-(2,4,5-Trimethylphenyl)thian-4-ol

Description

4-(2,4,5-Trimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) with a hydroxyl (-OH) group at the 4-position. The 2,4,5-trimethylphenyl substituent attached to the thiane ring introduces steric bulk and electron-donating effects due to the methyl groups. This structural configuration distinguishes it from simpler thiane derivatives and influences its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name |

4-(2,4,5-trimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20OS/c1-10-8-12(3)13(9-11(10)2)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSNANNFDDYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “4-(2,4,5-Trimethylphenyl)thian-4-ol” involves specific synthetic routes and reaction conditions. These methods typically include the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

“4-(2,4,5-Trimethylphenyl)thian-4-ol” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

“4-(2,4,5-Trimethylphenyl)thian-4-ol” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “4-(2,4,5-Trimethylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations

- Thiazole Derivatives : Compounds like 4-(2,4-Dimethylphenyl)thiazole (CAS 383143-57-5) and 4-(2,4,5-Trimethylphenyl)thiazole (CAS 1826-12-6) share similar aryl substituents but differ in their core heterocycles. Thiazoles are five-membered rings containing nitrogen and sulfur, whereas thian-4-ol features a six-membered sulfur ring with a hydroxyl group. This difference alters electronic properties: thiazoles exhibit stronger dipole moments due to heteroatom electronegativity, while thian-4-ol’s hydroxyl group enables hydrogen bonding .

- Fluorinated Analogues : Compounds such as 4-(4-(Trifluoromethyl)phenyl)thian-4-ol (MW: 262.29) highlight the impact of electron-withdrawing substituents. The trifluoromethyl group increases lipophilicity and reduces electron density on the aromatic ring compared to the methyl groups in the target compound .

Substituent Effects

- Methyl vs. In contrast, fluorinated analogs (e.g., Fluoro[2,4,5-trifluorophenyl]acetonitrile, ) exhibit enhanced polarity and lower basicity due to electron-withdrawing fluorine atoms .

- Positional Isomerism : Derivatives like 4-(2,4-Dimethylphenyl)thiazole (CAS 383143-57-5) demonstrate that substituent positioning affects steric hindrance and intermolecular interactions. The 2,4,5-trimethyl configuration in the target compound likely imposes greater steric constraints than 2,4-dimethyl analogs .

Functional Group Comparisons

- Hydroxyl vs. Nitrile/Acid Groups : The hydroxyl group in thian-4-ol enables hydrogen bonding, which may elevate melting points and aqueous solubility compared to nitrile- or acid-functionalized analogs (e.g., Fluoro[2,4,6-trimethylphenyl]acetonitrile, ) .

Data Tables

Table 1: Key Structural Analogs of 4-(2,4,5-Trimethylphenyl)thian-4-ol

| Compound Name | CAS Number | Core Structure | Substituent | Similarity Score* |

|---|---|---|---|---|

| 4-(2,4-Dimethylphenyl)thiazole | 383143-57-5 | Thiazole | 2,4-Dimethylphenyl | 0.92 |

| 4-(2,4,5-Trimethylphenyl)thiazole | 1826-12-6 | Thiazole | 2,4,5-Trimethylphenyl | 0.92 |

| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | N/A | Thiane | 4-Trifluoromethylphenyl | 0.89 (inferred) |

| Fluoro[2,4,5-trifluorophenyl]acetonitrile | 383145-33-3 | Acetonitrile | 2,4,5-Trifluorophenyl | 0.96 |

*Similarity scores based on structural and substituent alignment .

Table 2: Physicochemical Properties of Select Compounds

| Compound Name | Molecular Weight | Functional Group | Key Property (Inferred) |

|---|---|---|---|

| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | 262.29 | Hydroxyl | High lipophilicity (CF₃ group) |

| Fluoro[2,4,6-trimethylphenyl]acetic acid | 224.23 (calc.) | Carboxylic acid | Polar, hydrogen-bond acceptor |

| This compound | ~236.41 (calc.) | Hydroxyl | Moderate solubility in polar solvents |

Research Findings

- Synthetic Accessibility : Thiazole derivatives (e.g., CAS 383143-57-5) are often synthesized via Hantzsch thiazole synthesis, whereas thian-4-ol derivatives may require ring-expansion or hydroxylation steps .

- Reactivity Trends : The hydroxyl group in thian-4-ol is susceptible to oxidation, contrasting with the stability of nitrile or acid groups in fluorinated analogs .

- Hazard Considerations : Lab safety protocols for similar compounds (e.g., 4-(4-(Trifluoromethyl)phenyl)thian-4-ol) emphasize restricted use to controlled environments due to uncharacterized toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.